CID 76518914

描述

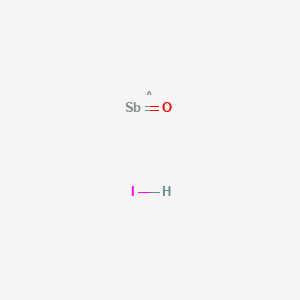

Oxostibanyl–hydrogen iodide (1/1) is a chemical compound with the molecular formula HIO It is a unique compound that contains both antimony and iodine, making it an interesting subject for chemical research and industrial applications

属性

CAS 编号 |

15513-75-4 |

|---|---|

分子式 |

IOSb |

分子量 |

264.66387 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of oxostibanyl–hydrogen iodide (1/1) typically involves the reaction of antimony compounds with hydrogen iodide. One common method is the direct reaction of antimony trioxide (Sb2O3) with hydrogen iodide (HI) gas. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of oxostibanyl–hydrogen iodide (1/1) can be scaled up by using larger reactors and continuous flow systems. The process involves the careful handling of hydrogen iodide gas, which is highly reactive and corrosive. Safety measures are essential to prevent any hazardous incidents during the production process.

化学反应分析

Types of Reactions

Oxostibanyl–hydrogen iodide (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of oxostibanyl–hydrogen iodide (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as water or organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of oxostibanyl–hydrogen iodide (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions may produce antimony triiodide (SbI3).

科学研究应用

Oxostibanyl–hydrogen iodide (1/1) has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.

Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.

作用机制

The mechanism of action of oxostibanyl–hydrogen iodide (1/1) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in research and industrial applications.

相似化合物的比较

Similar Compounds

Similar compounds to oxostibanyl–hydrogen iodide (1/1) include other antimony and iodine-containing compounds, such as:

- Antimony triiodide (SbI3)

- Antimony pentaiodide (SbI5)

- Hydrogen iodide (HI)

Uniqueness

Oxostibanyl–hydrogen iodide (1/1) is unique due to its specific combination of antimony and iodine in a single compound. This combination imparts distinctive chemical properties and reactivity, making it valuable for specialized applications that other similar compounds may not be suitable for.

常见问题

Basic Research Questions

Q. How to formulate a focused research question for studying CID 76518914?

- Methodological Answer : Begin with a systematic literature review to identify gaps in understanding the compound’s properties or mechanisms. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

- Feasibility: Ensure access to instrumentation (e.g., spectroscopy for structural analysis).

- Novelty: Address understudied aspects, such as its interactions with specific enzymes or environmental stability.

- Relevance: Align with broader scientific goals, such as drug development or environmental impact mitigation .

Q. What are the key considerations for designing reproducible experiments with this compound?

- Methodological Answer :

- Experimental Replication : Document synthesis protocols (e.g., solvent systems, purification steps) in detail, adhering to guidelines for reporting new compounds (e.g., NMR data, elemental analysis) .

- Controls : Include negative/positive controls (e.g., solvent-only samples or known inhibitors in bioactivity assays).

- Data Transparency : Use standardized formats for raw data (e.g., .cif files for crystallography) and deposit in open-access repositories .

Q. How to conduct a rigorous literature review specific to this compound?

- Methodological Answer :

- Database Selection : Use SciFinder or Web of Science to retrieve peer-reviewed studies, filtering by synthesis routes, applications, or toxicity profiles .

- Gap Analysis : Compare results across studies to identify inconsistencies (e.g., conflicting bioactivity results under varying pH conditions).

- Citation Tracking : Follow references in seminal papers to trace foundational work and recent advancements .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Systematic Error Analysis : Evaluate methodological differences (e.g., assay types, cell lines, or incubation times) .

- Statistical Validation : Apply multivariate regression to isolate variables (e.g., temperature, concentration) impacting outcomes .

- Replication Studies : Reproduce experiments under standardized conditions to confirm reproducibility .

Q. What advanced frameworks can optimize hypothesis development for this compound?

- Methodological Answer :

- PICO Framework : Structure hypotheses using Population (e.g., target proteins), Intervention (this compound exposure), Comparison (control compounds), and Outcomes (binding affinity metrics) .

- Mechanistic Modeling : Combine computational methods (e.g., molecular docking) with empirical data to predict interactions .

Q. How to design multivariate experiments to study this compound’s environmental degradation pathways?

- Methodological Answer :

- Factor Screening : Use Design of Experiments (DoE) to test variables like UV exposure, pH, and microbial activity .

- Analytical Techniques : Pair HPLC-MS for degradation product identification with kinetic modeling to predict half-lives .

- Ethical Compliance : Ensure disposal protocols align with green chemistry principles to minimize environmental risks .

Data Management and Reporting

Q. What are best practices for documenting and sharing this compound research data?

- Methodological Answer :

- Metadata Standards : Include experimental conditions (e.g., temperature, pressure), instrument calibration details, and raw data files .

- FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable .

Q. How to address ethical challenges in publishing negative results for this compound?

- Methodological Answer :

- Transparency : Clearly describe experimental conditions and statistical power calculations to contextualize null findings .

- Pre-registration : Submit study protocols to platforms like Open Science Framework to reduce publication bias .

Tables: Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。